7-Amino-8-chloroisoquinoline
Description
Significance of the Isoquinoline (B145761) Heterocyclic System in Modern Organic Chemistry
The isoquinoline framework is a privileged structure in organic chemistry due to its presence in a wide array of natural products, particularly alkaloids, and its utility as a building block for complex molecular architectures. nih.govfiveable.me Many isoquinoline-based compounds exhibit significant biological activities, making them attractive targets for synthetic chemists. fiveable.me The unique electronic and steric properties of the isoquinoline ring system, arising from the fusion of an electron-rich benzene (B151609) ring with an electron-deficient pyridine (B92270) ring, allow for a diverse range of chemical transformations. uomustansiriyah.edu.iq This reactivity has been harnessed to create extensive libraries of substituted isoquinolines for various research applications. nih.gov
Overview of Functionalized Isoquinoline Derivatives in Chemical Research
The strategic placement of functional groups on the isoquinoline core can dramatically influence its physical, chemical, and biological properties. nih.gov Researchers have developed numerous synthetic methodologies to introduce substituents at various positions of the isoquinoline ring, leading to a vast number of derivatives with tailored characteristics. researchgate.net These functionalized isoquinolines are instrumental in medicinal chemistry for drug discovery, in materials science for the development of novel organic materials, and as ligands in catalysis. rsc.orgnumberanalytics.com The ability to modify the isoquinoline scaffold allows for the fine-tuning of molecular properties to achieve desired outcomes in these diverse fields. nih.govrsc.org
Position of 7-Amino-8-chloroisoquinoline within Contemporary Isoquinoline Research
Within the large family of isoquinoline derivatives, this compound has emerged as a compound of interest due to its specific substitution pattern, which offers unique opportunities for further chemical modification and exploration.
This compound is classified as a di-substituted isoquinoline. Following IUPAC nomenclature, the name indicates an isoquinoline ring with an amino group (-NH2) at position 7 and a chlorine atom (-Cl) at position 8. nih.gov This specific arrangement of substituents on the benzene portion of the isoquinoline core is crucial to its chemical identity and reactivity.
The table below provides the standard chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 7-chloroisoquinolin-8-amine nih.gov |
| CAS Number | 55766-90-0 nih.gov |
| Molecular Formula | C9H7ClN2 nih.gov |
| Molecular Weight | 178.62 g/mol nih.gov |
This data is compiled from public chemical databases.
The presence of both an amino and a chloro group on the isoquinoline ring system provides a versatile platform for synthetic diversification. The amino group can act as a nucleophile or be transformed into other functional groups, while the chloro group can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This dual functionality makes this compound a valuable intermediate in the synthesis of more complex molecules with potential applications in various areas of chemical research. The specific positioning of these groups at C7 and C8 influences the electronic environment of the entire molecule, potentially leading to novel reactivity and properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
8-chloroisoquinolin-7-amine |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H,11H2 |
InChI Key |
SYNHXEPBWAWFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Cl)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 7 Amino 8 Chloroisoquinoline
Reactivity at the C-7 Amino Functional Group
The primary aromatic amine at the C-7 position is the most reactive site for a variety of chemical transformations. Its reactivity is governed by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.
The C-7 amino group of 7-Amino-8-chloroisoquinoline possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile capable of reacting with various electrophiles. byjus.com However, the nucleophilicity of this amine is modulated by several electronic factors. The isoquinoline (B145761) ring system itself is electron-deficient, which tends to delocalize the nitrogen lone pair into the aromatic system, thereby reducing its availability and decreasing nucleophilicity compared to simple aliphatic amines. researchgate.net
Furthermore, the presence of the electron-withdrawing chlorine atom at the adjacent C-8 position further deactivates the amino group through an inductive effect. Consequently, the C-7 amino group is expected to be less nucleophilic than that of aniline (B41778) or even unsubstituted 7-aminoisoquinoline. Despite this reduced reactivity, the amino group remains a key site for functionalization. masterorganicchemistry.com
The amino group readily undergoes reactions with electrophiles, leading to the formation of new bonds at the nitrogen atom. These transformations are fundamental for the synthesis of a wide array of derivatives.
The nucleophilic nitrogen of this compound can attack acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl).
Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) yields N-(8-chloro-isoquinolin-7-yl)amides. This is a common strategy to protect the amino group or to introduce new functional moieties. mdpi.com
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base provides the corresponding N-(8-chloro-isoquinolin-7-yl)sulfonamides.
| Reaction Type | Electrophilic Reagent | Product Class |
| Acylation | Acetyl Chloride (CH₃COCl) | N-Aryl Amide |
| Acylation | Benzoyl Chloride (C₆H₅COCl) | N-Aryl Amide |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-Aryl Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-Aryl Sulfonamide |
| Sulfonylation | Methanesulfonyl Chloride | N-Aryl Sulfonamide |
Direct N-alkylation of the C-7 amino group can be achieved using alkyl halides. However, this reaction can be difficult to control with primary aromatic amines, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation.
More advanced cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be employed for the controlled synthesis of N-aryl or N-alkyl derivatives. These reactions typically involve a palladium or copper catalyst to couple the amine with an aryl or alkyl halide.
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). This reaction is typically catalyzed by an acid and involves the reversible loss of a water molecule.
These imine intermediates can be valuable synthons for the construction of more complex, fused heterocyclic systems. For example, intramolecular cyclization reactions or subsequent cycloaddition reactions can lead to the formation of novel polycyclic scaffolds incorporating the isoquinoline core. nih.govfrontiersin.org
One of the most versatile transformations of primary aromatic amines is their conversion to diazonium salts. byjus.com The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orglibretexts.org
The resulting 8-chloro-isoquinoline-7-diazonium salt is a highly useful intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas). byjus.com This allows for its replacement by a wide variety of nucleophiles.
Sandmeyer Reactions: This class of reactions uses copper(I) salts as catalysts to replace the diazonium group with various substituents. wikipedia.orgorganic-chemistry.org It provides a powerful method for introducing functionalities that are often difficult to install by other means. nih.govlscollege.ac.in
Other Transformations:
Iodination: Treatment with potassium iodide (KI) allows for the synthesis of 8-chloro-7-iodoisoquinoline.
Hydrolysis: Heating the aqueous solution of the diazonium salt results in its replacement by a hydroxyl group, yielding 8-chloro-isoquinolin-7-ol. wikipedia.org
The table below summarizes key transformations of the diazonium salt derived from this compound.
| Reaction Name | Reagent(s) | Product |
| Sandmeyer (Chlorination) | Copper(I) Chloride (CuCl) | 7,8-Dichloroisoquinoline |
| Sandmeyer (Bromination) | Copper(I) Bromide (CuBr) | 7-Bromo-8-chloroisoquinoline |
| Sandmeyer (Cyanation) | Copper(I) Cyanide (CuCN) | 8-Chloroisoquinoline-7-carbonitrile |
| Iodination | Potassium Iodide (KI) | 8-Chloro-7-iodoisoquinoline |
| Hydrolysis | H₂O, Heat | 8-Chloro-isoquinolin-7-ol |
Limitations in Cyclization Reactions
While the vicinal amino and chloro substituents on the isoquinoline core suggest the potential for the construction of fused heterocyclic systems, there are reported limitations to certain cyclization reactions. Notably, attempts to achieve ring closure with cyclohexanone (B45756) hydrazone have been reported as unsuccessful. This outcome suggests that despite the presence of reactive functionalities, steric hindrance or unfavorable electronic effects may impede specific intramolecular or intermolecular cyclization pathways. Such limitations are crucial considerations in the strategic design of synthetic routes involving this compound. The Skraup-Doebner-von Miller reaction, a classic method for quinoline (B57606) synthesis from anilines and α,β-unsaturated carbonyl compounds, provides a conceptual framework for potential cyclizations. thieme-connect.comwikipedia.orgnih.govresearchgate.net However, the specific electronic and steric environment of this compound can lead to deviations from expected reactivity patterns.
Reactivity at the C-8 Chloro Functional Group
The chlorine atom at the C-8 position is a key handle for a variety of chemical modifications, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
The C-8 chloro group of this compound can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. In the case of this compound, the electron-donating nature of the amino group at C-7 would be expected to decrease the electrophilicity of the carbon bearing the chlorine atom, thus making SNAr reactions less favorable compared to isoquinolines bearing electron-withdrawing groups. However, the nitrogen atom within the isoquinoline ring system itself has an electron-withdrawing inductive effect, which can partially activate the ring towards nucleophilic attack. The success of SNAr reactions on this substrate would likely require strong nucleophiles and potentially elevated temperatures to overcome the deactivating effect of the amino group.
The C-8 chloro group serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent. A study on the Suzuki-Miyaura coupling of a closely related compound, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, with various pyrimidinyl boronic acids demonstrated successful C-C bond formation at the C-8 position. wikipedia.org This suggests that this compound would likely undergo similar transformations, providing access to a range of 8-aryl or 8-heteroaryl derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 7-Amino-8-arylisoquinoline |
| This compound | Heteroarylboronic acid | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., Cs₂CO₃) | 7-Amino-8-heteroarylisoquinoline |
Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene. nih.govresearchgate.net It is anticipated that this compound could react with various alkenes in the presence of a palladium catalyst and a base to yield 8-alkenylisoquinoline derivatives. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and stereoselectivity.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 7-Amino-8-alkenylisoquinoline |
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. nih.gov The Sonogashira coupling of this compound would provide a direct route to 8-alkynylisoquinoline derivatives, which are valuable intermediates for further synthetic transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N) | 7-Amino-8-alkynylisoquinoline |
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms. gatech.eduguidechem.com It is expected that this compound would readily participate in Negishi coupling reactions with various organozinc reagents to afford a diverse array of 8-substituted isoquinolines.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Organozinc reagent (e.g., Aryl-ZnCl) | Pd or Ni catalyst | 7-Amino-8-arylisoquinoline |
| This compound | Organozinc reagent (e.g., Alkyl-ZnBr) | Pd or Ni catalyst | 7-Amino-8-alkylisoquinoline |
The chlorine atom at the C-8 position can be removed through reductive dehalogenation or hydrogenolysis. Catalytic hydrogenation is a common method for achieving this transformation. Using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent, would likely lead to the formation of 7-aminoisoquinoline. This reaction is a useful method for accessing the corresponding dehalogenated analogue.
Reactivity of the Isoquinoline Heterocyclic Core
Electrophilic aromatic substitution (EAS) on the isoquinoline ring system generally occurs on the benzene (B151609) ring rather than the pyridine ring, as the former is more electron-rich. In the case of this compound, the positions of electrophilic attack are influenced by the directing effects of the existing substituents.
The amino group at C-7 is a strong activating group and an ortho-, para-director. This means it will direct incoming electrophiles to the positions ortho and para to itself. The position ortho to the amino group is C-8, which is already substituted with a chlorine atom. The other ortho position is C-6, and the para position is C-5.
The chloro group at C-8 is a deactivating group but is also an ortho-, para-director. It will direct incoming electrophiles to the positions ortho (C-7, already substituted) and para to itself.
Considering the combined effects, the powerful activating and directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution on this compound is most likely to occur at the C-6 and C-5 positions. The pyridine ring of the isoquinoline nucleus is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen atom becomes protonated.
Nucleophilic Addition and Substitution Reactions on the Pyridine Ring
The pyridine ring of the isoquinoline system is inherently electron-deficient, making it susceptible to attack by nucleophiles. In this compound, this reactivity is modulated by the electronic effects of the substituents in the benzene portion of the molecule. The primary modes of nucleophilic interaction are aromatic substitution of the chlorine atom and, under specific conditions, addition to the C=N bond.
Nucleophilic Aromatic Substitution (SNA r): The most prevalent reaction pathway involves the displacement of the chloride at the C-8 position via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The chlorine atom is a competent leaving group, and its departure is facilitated by the electron-withdrawing nature of the isoquinoline ring system. A variety of nucleophiles can be employed to displace the chlorine, leading to a diverse array of 8-substituted-7-aminoisoquinolines. Analogous reactions on related 4-chloroquinolines demonstrate that nucleophiles such as primary and secondary amines, anilines, thiols, and hydrazines can effectively replace the chloro group acs.orgnih.gov. The reaction conditions often require heating and can be facilitated by the use of a base or acid catalyst, depending on the nucleophile nih.gov.
Nucleophilic Addition: Direct nucleophilic addition to the neutral pyridine ring is generally challenging and requires highly reactive nucleophiles. Strong nucleophiles, such as organolithium reagents or hydride donors (e.g., lithium aluminum hydride), can add to the pyridine ring, typically at the C-1 position of the isoquinoline nucleus nih.gov. However, the reactivity of the pyridine ring towards addition is significantly enhanced upon N-alkylation or N-acylation, which forms a positively charged isoquinolinium salt. These activated intermediates are much more electrophilic and readily react with weaker nucleophiles to form 1,2-dihydropyridine derivatives clockss.orgacs.org.
The potential reactivity of the pyridine ring in this compound with various nucleophiles is summarized in the table below.
| Reaction Type | Reagent/Nucleophile | Potential Product | Conditions |
| SNAr | Primary/Secondary Amine (R₂NH) | 8-Alkylamino-7-aminoisoquinoline | Heating, often with base or acid catalyst |
| SNAr | Thiol (RSH) | 8-Thioether-7-aminoisoquinoline | Base (e.g., sodium ethoxide) |
| SNAr | Hydrazine (N₂H₄) | 8-Hydrazino-7-aminoisoquinoline | Heating |
| SNAr | Azide (B81097) (NaN₃) | 8-Azido-7-aminoisoquinoline | Polar aprotic solvent (e.g., DMF) |
| Nucleophilic Addition | Organolithium (RLi) | 1-Alkyl-7-amino-8-chloro-1,2-dihydroisoquinoline | Anhydrous, inert atmosphere |
| Nucleophilic Addition | Hydride (LiAlH₄) | 7-Amino-8-chloro-1,2-dihydroisoquinoline | Anhydrous ether solvent |
Oxidation and Reduction Pathways of the Isoquinoline Nucleus
The isoquinoline nucleus can undergo both oxidation and reduction, leading to a range of products with varying degrees of saturation or oxidation states. The specific outcome is highly dependent on the reagents and conditions employed.
Reduction Pathways: The isoquinoline ring system can be fully or partially reduced. Catalytic hydrogenation under forcing conditions or reduction with reagents like tin and hydrochloric acid typically leads to the complete saturation of the pyridine ring, yielding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives acs.orgarsdcollege.ac.in. Milder reducing agents, such as sodium borohydride, may be used for the enantioselective reduction of 3,4-dihydroisoquinolinium intermediates, which are precursors in alkaloid synthesis clockss.org. Reduction with sodium in liquid ammonia (B1221849) can result in the formation of 1,2-dihydroisoquinoline (B1215523) arsdcollege.ac.in. The presence of the amino and chloro substituents on the benzene ring of this compound would be expected to remain intact under many of these conditions.
Oxidation Pathways: Oxidation of the isoquinoline nucleus can occur at several sites. Treatment with peracids, such as perbenzoic acid, typically results in the oxidation of the ring nitrogen to form the corresponding Isoquinoline N-oxide arsdcollege.ac.in. This transformation can alter the electronic properties of the ring, influencing its subsequent reactivity.
The amino group at the C-7 position represents another potential site for oxidation. Studies on the closely related 8-aminoquinoline (B160924) have shown that it undergoes electrochemical oxidation, often involving the amino group as the primary redox center researchgate.net. This suggests that under oxidative conditions, the 7-amino group could be transformed into nitroso, nitro, or be involved in polymerization reactions.
Vigorous oxidation with agents like potassium permanganate (B83412) can lead to the cleavage of the benzene ring, yielding pyridine-dicarboxylic acids arsdcollege.ac.in. More recently, selective, light-driven oxidation methods have been developed for the C1–H bond of isoquinolinium salts, leading to isoquinolones nih.gov.
| Reaction Type | Reagent | Expected Product Class |
| Reduction | H₂/Catalyst (e.g., Pt, Ni), Sn/HCl | 7-Amino-8-chloro-1,2,3,4-tetrahydroisoquinoline |
| Reduction | Na/liquid NH₃ | 7-Amino-8-chloro-1,2-dihydroisoquinoline |
| Oxidation | Peracid (e.g., m-CPBA) | This compound N-oxide |
| Oxidation | KMnO₄ (vigorous) | Pyridine-dicarboxylic acid derivative |
| Electrochemical Oxidation | - | Products derived from oxidation of the amino group |
Acid-Base Chemistry and Protonation State Influence
This compound possesses two primary basic centers: the nitrogen atom of the isoquinoline ring (N-2) and the exocyclic amino group at the C-7 position. The relative basicity of these sites determines the protonation state of the molecule in acidic media, which in turn significantly influences its reactivity and physical properties.
The isoquinoline nitrogen has a pKa value of approximately 5.4, making it a moderately weak base. The 7-amino group, being attached to an aromatic ring, is expected to have a basicity similar to aniline, with a pKa around 4.6. Therefore, in an acidic environment, protonation is most likely to occur first at the more basic ring nitrogen (N-2), forming an isoquinolinium cation.
Protonation of the ring nitrogen has a profound effect on the molecule's electronic structure. The resulting positive charge strongly deactivates the entire heterocyclic ring system towards electrophilic attack. Conversely, it significantly activates the ring towards nucleophilic attack, particularly nucleophilic addition reactions, as discussed in section 3.3.2.
The protonation state is critical in reactions where the lone pair of either nitrogen is involved, such as in coordination chemistry or in certain substitution reactions. The solubility of the compound is also highly dependent on pH, with the protonated form exhibiting greater solubility in aqueous media.
| Basic Center | Approximate pKa (Conjugate Acid) | Primary Site of Protonation |
| Isoquinoline Nitrogen (N-2) | ~5.4 | Yes |
| 7-Amino Nitrogen | ~4.6 | No (unless in strongly acidic media) |
Chelation and Coordination Behavior of the Nitrogen Atom
The structure of this compound, featuring a ring nitrogen and a nearby amino group, suggests potential for metal chelation. Compounds with similar architectures, such as 8-aminoquinoline and 8-hydroxyquinoline, are well-established bidentate ligands that form stable five-membered chelate rings with a variety of metal ions nih.govbiodiversitylibrary.org. In these complexes, coordination occurs through the ring nitrogen and the lone pair of the exocyclic amino or hydroxyl group at the 8-position nih.gov.
For this compound, the ring nitrogen (N-2) and the 7-amino group could potentially act as a bidentate ligand to form a six-membered chelate ring with a metal ion. While six-membered rings are generally stable, the geometry and the electronic effects of the chloro-substituent at the 8-position may influence the stability and formation of such metal complexes. The steric bulk of the chlorine atom adjacent to the potential coordination site might hinder the approach of a metal ion.
The ability to form complexes with transition metals like copper, zinc, nickel, and cobalt is a key feature of related amino-quinoline structures nih.govjocpr.com. Such coordination can dramatically alter the compound's chemical and biological properties.
Tandem and Cascade Reactions Incorporating this compound
While specific tandem or cascade reactions involving this compound are not extensively documented, its structure makes it a promising candidate for such multi-step synthetic sequences. Cascade reactions offer an efficient route to complex molecular architectures by forming multiple chemical bonds in a single operation.
The functional groups of this compound offer several handles for incorporation into cascade sequences.
Aza-Michael Addition: The 7-amino group can act as a nucleophile in aza-Michael additions to α,β-unsaturated carbonyl compounds. This initial step could be part of a cascade that leads to the formation of more complex heterocyclic systems fused to the isoquinoline core.
Multicomponent Reactions: The molecule could serve as one component in a multicomponent reaction. For example, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, or participate in other named multicomponent processes to rapidly build molecular complexity.
Transition-Metal Catalyzed Cascades: The chloro-substituent at C-8 provides a site for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). A cascade sequence could be envisioned where an initial cross-coupling reaction introduces a new functional group that subsequently participates in an intramolecular cyclization or another bond-forming event with the amino group or another part of the molecule.
Hypothetically, this compound could be a substrate in an organocatalyzed tandem reaction, for instance, reacting with α,β-unsaturated aldehydes in a sequence initiated by an aza-Michael addition, followed by an intramolecular aldol-type cyclization to generate novel polycyclic structures beilstein-journals.org. The development of such reactions would significantly expand the synthetic utility of this versatile isoquinoline derivative.
Advanced Characterization Techniques for 7 Amino 8 Chloroisoquinoline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 7-Amino-8-chloroisoquinoline. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
The structural proof of this compound is achieved through a comprehensive analysis of its NMR spectra.
¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the this compound core, distinct signals are expected for the aromatic protons on the isoquinoline (B145761) ring system. The protons H-1, H-3, and H-4 on the pyridine (B92270) ring and H-5 and H-6 on the benzene (B151609) ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The amino (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The isoquinoline core has nine carbon atoms, which are expected to show distinct resonances in the aromatic region (typically δ 110-160 ppm). The positions of the carbon signals are influenced by the substituents; for instance, the carbon atom C-8 bonded to the electronegative chlorine atom (ipso-carbon) and the C-7 atom bonded to the amino group will show characteristic shifts.
2D NMR Experiments : To definitively assign each ¹H and ¹³C signal and confirm the connectivity, several 2D NMR experiments are employed:
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity between H-5 and H-6, and among H-1, H-3, and H-4.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is fundamental for assigning the carbon signals based on the already assigned proton signals.
Based on data from substituted isoquinolines and quinolines, a table of predicted chemical shifts for this compound can be compiled. researchgate.nettsijournals.comcdnsciencepub.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | ~9.0 | ~152 |
| 3 | ~7.8 | ~120 |
| 4 | ~8.2 | ~135 |
| 4a | - | ~128 |
| 5 | ~7.5 | ~122 |
| 6 | ~7.0 | ~115 |
| 7 | - | ~145 |
| 8 | - | ~125 |
| 8a | - | ~138 |
| 7-NH₂ | ~5.5 (broad s) | - |
Variable temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes such as conformational changes that occur on the NMR timescale. nih.govauremn.org.br For this compound, VT-NMR can be employed to investigate the rotational dynamics around the C7-N bond of the amino group.
At room temperature, the rotation around this bond might be fast, resulting in sharp, time-averaged signals for the nearby protons (H-6). However, steric hindrance caused by the adjacent chlorine atom at the C-8 position could create a significant energy barrier to this rotation. researchgate.net By lowering the temperature, this rotation can be slowed down. If the rotation becomes slow enough on the NMR timescale, distinct signals for different rotamers (rotational isomers) may be observed. The temperature at which the separate signals merge into a single, broad peak is known as the coalescence temperature. rsc.orgcas.cz Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for determining the elemental composition of this compound and for elucidating the structure of the parent molecule and its derivatives through fragmentation analysis.
High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecule. For this compound (C₉H₇ClN₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 179.03705. Experimental measurement of this value confirms the molecular formula.
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways. The protonated molecule is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For isoquinoline alkaloids, fragmentation often involves characteristic losses related to the substituents and the ring structure. researchgate.netnih.gov
Predicted Fragmentation Pathways for [this compound+H]⁺
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure/Mechanism |
|---|---|---|---|
| 179.0371 | Cl | 143.0604 | Loss of a chlorine radical |
| 179.0371 | NH₃ | 162.0081 | Loss of ammonia (B1221849) from the amino group |
| 179.0371 | HCN | 152.0107 | Loss of hydrogen cyanide from the pyridine ring |
| 143.0604 | HCN | 116.0344 | Subsequent loss of hydrogen cyanide from the [M+H-Cl]⁺ ion |
The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope leading to an [M+H+2]⁺ peak at m/z 181.0341, with an intensity approximately one-third of the [M+H]⁺ peak. miamioh.edu
Chromatographic techniques coupled with mass spectrometry are standard methods for assessing the purity of this compound and for analyzing complex mixtures containing its derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a highly versatile and widely used technique. tsu.edulcms.cz For the analysis of this compound, a reversed-phase HPLC column (e.g., C18) would typically be used. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid to ensure protonation of the analyte for good ionization in the MS source. tsu.edunih.gov LC-MS can separate the target compound from impurities, starting materials, and by-products. The mass spectrometer provides sensitive and selective detection, allowing for the quantification of the main component and the identification of impurities based on their m/z values. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is suitable for volatile and thermally stable compounds. For a polar molecule like this compound, derivatization may be necessary to increase its volatility and improve its chromatographic properties. nih.gov For example, the amino group could be acylated or silylated prior to analysis. GC provides high-resolution separation, and the mass spectrometer generates electron ionization (EI) mass spectra, which contain rich fragmentation patterns that are highly reproducible and useful for library matching and structural identification.
Vibrational Spectroscopy
FT-IR Spectroscopy : In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands are expected for the N-H bonds of the amino group, the C-Cl bond, and the C=C and C=N bonds of the aromatic isoquinoline core.
Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The aromatic ring system of isoquinoline would be expected to produce strong Raman signals.
Theoretical calculations using Density Functional Theory (DFT) are often employed to predict the vibrational frequencies and intensities, which aids in the assignment of the experimental spectra. psgcas.ac.intandfonline.comnih.gov
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (Stronger Signal) |
|---|---|---|
| N-H stretching (asymmetric & symmetric) | 3300 - 3500 | FT-IR |
| Aromatic C-H stretching | 3000 - 3100 | Raman |
| N-H bending (scissoring) | 1590 - 1650 | FT-IR |
| Aromatic C=C and C=N stretching | 1400 - 1620 | Both |
| C-N stretching | 1250 - 1350 | FT-IR |
| C-H in-plane bending | 1000 - 1300 | FT-IR |
| C-H out-of-plane bending | 750 - 900 | FT-IR |
| C-Cl stretching | 600 - 800 | Both |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. The presence of the amino (-NH₂) group would be indicated by stretching vibrations in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the isoquinoline ring would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic isoquinoline core typically produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the lower frequency region, typically between 600 and 800 cm⁻¹.
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Symmetric Stretch | 3300 - 3400 |
| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C=N | Stretch | 1500 - 1650 |
| C-N | Stretch | 1250 - 1350 |
| C-Cl | Stretch | 600 - 800 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered with a shift in energy, which corresponds to the vibrational energy levels of the molecule. This Raman shift provides information about the molecular structure and composition.
The Raman spectrum of this compound would provide a detailed molecular fingerprint, with characteristic peaks corresponding to the vibrations of the isoquinoline ring system and its substituents. Aromatic ring stretching modes are typically strong in Raman spectra. For substituted styrylquinoline copolymers, characteristic bands for C-C and C-O-C stretching have been observed around 1640 cm⁻¹ and 1150 cm⁻¹, respectively. mdpi.com While not a direct analogue, this indicates the regions where skeletal vibrations of the isoquinoline core in this compound might be expected.
A key advantage of Raman spectroscopy is its low interference from water, making it suitable for studying samples in aqueous solutions. The technique is also highly sensitive to non-polar bonds, providing complementary information to FTIR.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | 990 - 1010 |
| Aromatic C-H in-plane bend | 1000 - 1300 |
| Aromatic C=C/C=N Stretch | 1300 - 1650 |
| C-NH₂ Stretch | 1280 - 1350 |
| C-Cl Stretch | 600 - 800 |
Electronic Spectroscopy
Electronic spectroscopy techniques probe the electronic structure of molecules by examining the transitions between different electronic energy levels upon absorption or emission of electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the aromatic isoquinoline ring system. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline. The electronic absorption spectra of various forms of thioquinolines have been analyzed, showing that different tautomeric forms exhibit distinct absorption bands. researchgate.net This highlights the sensitivity of UV-Vis spectroscopy to the specific chemical environment and structure of the molecule.
Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Electronic Transition | Predicted λmax (nm) | Description |
| π → π | ~250 - 280 | Aromatic system of the isoquinoline ring |
| n → π | ~320 - 360 | Involving non-bonding electrons of N and Cl |
Fluorescence Spectroscopy for Luminescent Properties
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This emission, known as fluorescence, occurs when a molecule in an excited electronic state returns to its ground state. The fluorescence spectrum provides information about the electronic structure of the molecule and its interaction with the environment.
Many isoquinoline derivatives are known to be fluorescent. For example, dihydrothieno[2,3-c]isoquinolines have been investigated as luminescent materials. acs.org The luminescent properties of this compound would be influenced by the nature and position of its substituents. The amino group can enhance fluorescence, while the chloro group, due to the heavy atom effect, might lead to some quenching of fluorescence. The study of styrylquinoline copolymers has shown photoluminescence spectra with bands corresponding to the styrylquinoline moiety. mdpi.com
Table 4: Predicted Fluorescence Properties for this compound
| Parameter | Predicted Value/Range |
| Excitation Wavelength | Corresponds to a λmax in the UV-Vis absorption spectrum |
| Emission Wavelength | Red-shifted compared to the excitation wavelength |
| Quantum Yield | Dependent on solvent and molecular rigidity |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to determine the precise positions of atoms within the crystal lattice, as well as bond lengths and angles.
To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, XRD would be the ultimate method to unambiguously confirm its molecular structure in the solid state. The analysis would reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the amino group, and π-π stacking of the isoquinoline rings, which govern the crystal packing. While direct data is unavailable, preliminary X-ray diffraction analysis has been performed on other complex molecules, demonstrating the power of this technique in structural biology and materials science. researchgate.net
Based on a comprehensive search of available scientific literature, there is currently no specific research published that focuses on the theoretical and computational studies of the chemical compound this compound. Consequently, it is not possible to provide a detailed article on this topic that adheres to the requested outline and standards of scientific accuracy.
The provided outline requires in-depth information on quantum chemical calculations (including Density Functional Theory) and Molecular Dynamics simulations specifically for this compound. This includes detailed findings on its molecular geometry, electronic structure, reactivity descriptors, solvent effects, and predicted spectroscopic parameters. Without dedicated research on this particular compound, any attempt to generate such an article would be speculative and would not meet the required standards of scientific rigor and accuracy.
Researchers in the field of computational chemistry select specific molecules for study based on their potential applications, novelty, or to understand fundamental chemical principles. It appears that this compound has not yet been a subject of such detailed theoretical investigation in the published literature.
Therefore, the data necessary to construct the requested article is not available.
Theoretical and Computational Studies of 7 Amino 8 Chloroisoquinoline
Molecular Dynamics (MD) Simulations
Conformational Space Exploration
The conformational space of a molecule dictates its shape, stability, and how it interacts with its environment. For a molecule like 7-Amino-8-chloroisoquinoline, conformational analysis would focus on the orientation of the amino group relative to the isoquinoline (B145761) ring and the chloro substituent.
Methods: Computational chemists would typically employ methods like potential energy surface (PES) scanning. This involves systematically rotating the rotatable bonds, primarily the C-N bond of the amino group, and calculating the energy at each step. This process identifies low-energy conformers (stable states) and the energy barriers between them. Quantum chemical methods, particularly DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), are the standard for such calculations, providing a good balance between accuracy and computational cost.
Expected Findings: The analysis would likely reveal the most stable conformation of the amino group. Intramolecular hydrogen bonding between the amino group's hydrogen and the nitrogen of the isoquinoline ring or the adjacent chlorine atom could play a significant role in stabilizing certain conformations. The results of such a study would be crucial for understanding the molecule's crystal packing and its binding mode to biological targets.
Illustrative Data Table: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-N-C7-C8) (°) | Relative Energy (kcal/mol) |
| A | 0 | 2.5 |
| B | 90 | 0.0 |
| C | 180 | 1.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output from a conformational analysis.
Intermolecular Interactions and Solvation Studies
Understanding how this compound interacts with itself (in a condensed phase) and with solvent molecules is critical for predicting its physical properties, such as solubility and melting point, and its behavior in a biological environment.
Methods: Intermolecular interactions can be studied by calculating the interaction energies of molecular dimers or clusters. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. Molecular dynamics (MD) simulations, using a force field parameterized for this or similar molecules, can provide a dynamic picture of these interactions in a larger system and over time.
For solvation studies, implicit solvent models like the Polarizable Continuum Model (PCM) can be combined with DFT calculations to estimate the free energy of solvation. For a more detailed, explicit solvent picture, MD simulations with water or other solvent molecules are performed. These simulations can reveal the structure of the solvation shell and identify specific hydrogen bonding patterns.
Expected Findings: Studies on similar aromatic amines and halogenated heterocycles suggest that the intermolecular interactions of this compound would be governed by a combination of hydrogen bonding (N-H···N), halogen bonding (C-Cl···N), and π-π stacking interactions between the isoquinoline rings. Solvation studies would likely show strong hydrogen bonding with protic solvents via the amino group and the ring nitrogen. The chlorine atom could also participate in halogen bonding with solvent molecules.
Illustrative Data Table: SAPT Decomposition of Interaction Energies for a this compound Dimer (kcal/mol)
| Interaction Component | Energy (kcal/mol) |
| Electrostatics | -8.5 |
| Exchange | 12.0 |
| Induction | -2.5 |
| Dispersion | -7.0 |
| Total | -6.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.
Transition State Characterization and Energy Barriers
A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction pathway. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.
Methods: Transition state structures are located on the potential energy surface as first-order saddle points. Various computational algorithms, such as the Berny optimization algorithm, are used to find these structures. Once a TS is located, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method is then used to connect the transition state to the corresponding reactants and products.
Expected Findings: For a given reaction involving this compound, for example, an electrophilic aromatic substitution, computational studies could pinpoint the structure of the transition state and calculate the activation energy. This would help in understanding the regioselectivity of the reaction and the effect of the amino and chloro substituents on the reactivity of the isoquinoline ring.
Illustrative Data Table: Calculated Activation Energies for Electrophilic Bromination of this compound
| Position of Substitution | Activation Energy (kcal/mol) |
| C5 | 15.2 |
| C6 | 18.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Pathways for Chemical Transformations
Beyond identifying individual transition states, computational chemistry can map out entire reaction pathways, including intermediates and competing pathways. This provides a comprehensive understanding of the chemical transformation.
Methods: By connecting reactants, intermediates, transition states, and products on the potential energy surface, a complete reaction profile can be constructed. This often involves exploring multiple possible pathways to determine the most favorable one (i.e., the one with the lowest energy barriers). Methods like DFT are commonly used for these calculations. For complex reactions in solution, MD simulations with reactive force fields (e.g., ReaxFF) or ab initio molecular dynamics (AIMD) can be employed to observe the reaction dynamics in a more realistic environment.
Expected Findings: For a multistep synthesis of a derivative of this compound, computational studies could evaluate different proposed synthetic routes. By comparing the energy profiles of each pathway, the most efficient route could be predicted, potentially saving significant experimental effort. For instance, in a nucleophilic aromatic substitution reaction to replace the chlorine atom, computational analysis could determine whether the reaction proceeds via a Meisenheimer complex and what the rate-determining step is.
Machine Learning Approaches in Predicting Reactivity and Properties
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and reactivity, often with a fraction of the computational cost of traditional quantum chemical methods.
Methods: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are common ML approaches. These models are built by training an algorithm on a large dataset of molecules with known properties or activities. The molecules are represented by numerical descriptors that encode their structural and electronic features. Once trained, the model can predict the property of interest for new, untested molecules like this compound. More advanced ML techniques, such as neural networks and graph convolutional networks, are being used to predict reaction outcomes and even design new synthetic pathways. japsonline.comnih.gov
Expected Findings: If a sufficiently large and relevant dataset of substituted isoquinolines were available, an ML model could be trained to predict various properties of this compound, such as its solubility, toxicity, or its inhibitory activity against a particular enzyme. japsonline.com For reactivity, an ML model could predict the most likely site of electrophilic or nucleophilic attack or the yield of a specific reaction under different conditions. digitellinc.comcam.ac.uk These predictions can be used to prioritize experiments and accelerate the discovery process.
Illustrative Data Table: Machine Learning Prediction of Properties for this compound
| Property | Predicted Value | Confidence Score |
| Aqueous Solubility (logS) | -3.5 | 0.85 |
| hERG Inhibition (pIC50) | 5.2 | 0.78 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing the output of a predictive machine learning model.
Applications in Advanced Chemical Synthesis and Materials Science
Strategic Building Block in Organic Synthesis
The unique arrangement of the amino and chloro substituents on the isoquinoline (B145761) core makes 7-Amino-8-chloroisoquinoline a highly valuable starting material in organic synthesis. These functional groups serve as versatile handles for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.
Precursors for Polyfunctionalized and Complex Isoquinoline Architectures
The presence of both an amino group and a chlorine atom allows for a diverse range of functionalization reactions. The chlorine atom at the C-8 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. mdpi.comresearchgate.netnih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com For instance, a Suzuki coupling could introduce a variety of aryl or heteroaryl groups at the C-8 position, while a Sonogashira coupling would install an alkyne moiety, which can be further elaborated.
Simultaneously, the amino group at the C-7 position can direct C-H activation reactions or undergo transformations itself. organic-chemistry.org It can be acylated, alkylated, or used as a directing group for ortho-metalation, enabling further substitution on the benzene (B151609) ring portion of the isoquinoline. This dual reactivity allows for a programmed, stepwise synthesis to build complex substitution patterns that would be difficult to achieve through other methods. Modern synthetic strategies, including transition-metal-catalyzed C-H activation and annulation reactions, provide powerful tools for constructing polyfunctionalized isoquinolines from appropriately substituted precursors. nih.govnih.gov
Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound
| Reaction Name | Coupling Partner | Resulting C-8 Substituent | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Aryl/heteroaryl | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Stille Coupling | Organostannane | Alkyl, alkenyl, aryl | Pd catalyst |
| Sonogashira Coupling | Terminal alkyne | Alkynyl | Pd catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig Amination | Amine | Substituted amino | Pd catalyst, Ligand, Base |
Synthesis of Fused Polycyclic Heterocycles (e.g., pyrrolo[2,1-a]isoquinolines)
Fused heterocyclic systems containing the isoquinoline core are of significant interest due to their prevalence in biologically active alkaloids. rsc.org The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, in particular, is found in compounds with potential antitumor and antiviral activities. rsc.orgnih.gov The synthesis of this framework often involves the construction of the pyrrole ring onto the isoquinoline core.
This compound can serve as a key starting material for such syntheses. The amino group can be transformed into a suitable nitrogen-containing fragment that can participate in a cyclization reaction. For example, classical methods like the Bischler-Napieralski or Pictet-Spengler reactions are cornerstones in the synthesis of isoquinoline-based alkaloids and can be adapted for the construction of fused systems. rsc.orgresearchgate.net More contemporary methods involve multicomponent reactions or transition-metal-catalyzed cascade sequences to build the pyrrolo[2,1-a]isoquinoline skeleton. nih.gov In a potential synthetic route, the amino group of this compound could be acylated with a reagent containing a latent carbonyl group, followed by an intramolecular cyclization to form the pyrrole ring.
Intermediate for Novel Amino Derivatives
The strategic placement of the amino and chloro groups allows this compound to serve as a versatile intermediate for the synthesis of other novel substituted aminoisoquinolines. The principle of functional group interconversion (FGI) is central to this application. ub.edusolubilityofthings.comimperial.ac.ukorganic-synthesis.comfiveable.me
The primary amino group can be converted into a wide array of other functionalities. For example, diazotization followed by Sandmeyer-type reactions can replace the amino group with halides (Br, I), a cyano group, or a hydroxyl group. These new functional groups can then be used in subsequent synthetic steps, such as further cross-coupling reactions. mdpi.com Alternatively, the amino group can be modified through reductive amination or serve as a nucleophile in substitution reactions. The chlorine atom can be replaced via nucleophilic aromatic substitution or transition-metal-catalyzed processes, introducing different amino substituents or other functional groups at the C-8 position. acs.org This flexibility makes this compound a valuable platform for generating a library of diverse isoquinoline derivatives.
Development of Chemically Selective Reagents and Catalytic Ligands
The inherent structural features of the isoquinoline nucleus, combined with the reactive handles of the amino and chloro groups, make this compound an attractive scaffold for the design of specialized reagents and ligands for catalysis.
Ligands for Asymmetric Catalysis
Chiral ligands are essential for enantioselective transition-metal catalysis, a field crucial for the synthesis of single-enantiomer pharmaceuticals and fine chemicals. mdpi.com Isoquinoline and related quinoline (B57606) structures have been successfully incorporated into a variety of chiral ligands. thieme-connect.com For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as effective ligands in the asymmetric transfer hydrogenation of imines. nih.gov
Starting from this compound, one could envision the synthesis of novel chiral ligands. The amino group provides a key coordination site and a point for introducing chirality. For example, it could be reacted with a chiral auxiliary or used to build a more complex, chiral chelating arm. The chlorine atom offers a site for coupling to another coordinating fragment, such as a phosphine (B1218219), to create bidentate P,N-ligands. Such ligands are highly effective in a range of asymmetric reactions, including hydrogenation and C-C bond-forming reactions. thieme-connect.comresearchgate.net The rigidity of the isoquinoline backbone is a desirable feature in a ligand, as it can help create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.
Table 2: Potential Asymmetric Reactions Using Ligands Derived from this compound
| Reaction Type | Substrate Class | Potential Product | Metal Catalyst |
| Asymmetric Hydrogenation | Prochiral olefins, ketones | Chiral alkanes, alcohols | Rhodium, Iridium, Ruthenium |
| Asymmetric Transfer Hydrogenation | Imines, ketones | Chiral amines, alcohols | Rhodium, Ruthenium |
| Asymmetric Allylic Alkylation | Allylic substrates | Chiral substituted alkenes | Palladium |
| Asymmetric C-H Functionalization | Prochiral C-H bonds | Chiral functionalized arenes | Palladium, Rhodium |
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. Amines are one of the most common functional groups utilized in organocatalysis. Chiral primary and secondary amines can activate carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions.
The amino group of this compound provides a potential entry point into organocatalysis. While the parent compound is achiral, it could be derivatized with a chiral moiety to create a new class of organocatalyst. For example, reaction with a chiral electrophile could yield a chiral secondary amine. This new catalyst could then be explored in classic organocatalytic transformations such as asymmetric Michael additions, aldol reactions, or Mannich reactions. acs.orgbeilstein-journals.org The isoquinoline core would serve as a rigid scaffold, influencing the steric environment of the catalytic site and potentially imparting high stereoselectivity. Bifunctional organocatalysts, which contain both a basic amine site and a hydrogen-bond donor, are particularly effective, and the 7-aminoisoquinoline structure could be elaborated to incorporate such features. nih.gov
Advanced Functional Materials
Components in Organic Electronic Materials (e.g., semiconductors, OLEDs)
There is no research to suggest that this compound is utilized as a component in the development of organic electronic materials such as organic semiconductors or Organic Light-Emitting Diodes (OLEDs). The exploration of isoquinoline derivatives in organic electronics is an active area of research, but the specific properties and performance of this compound in such applications have not been reported.
Supramolecular Assembly and Host-Guest Chemistry
No studies have been found that describe the use of this compound in the fields of supramolecular assembly or host-guest chemistry. The potential of this molecule to form ordered supramolecular structures or to act as a host or guest molecule in complex chemical systems has not been investigated in published research.
Chemical Biology Tools and Probes
Design and Synthesis of Mechanistic Probes for Chemical Processes
There is no available information on the design or synthesis of mechanistic probes derived from this compound for the study of chemical processes. Its utility as a molecular tool to investigate reaction mechanisms or biological pathways has not been documented.
Use in Affinity Chromatography and Chemical Purification
The application of this compound in affinity chromatography or other chemical purification techniques has not been reported in the scientific literature. There is no evidence to suggest its use as a ligand or other component in these purification methods.
Future Research Directions and Emerging Paradigms in 7 Amino 8 Chloroisoquinoline Chemistry
Innovations in Sustainable and Green Synthesis of Functionalized Isoquinolines
The synthesis of isoquinoline (B145761) frameworks has traditionally relied on classic name reactions such as the Bischler–Napieralski and Pictet–Spengler reactions. rsc.orgnih.gov However, these methods often involve harsh conditions, toxic reagents, and poor atom economy, prompting a shift towards more environmentally benign alternatives. rsc.orgrsc.org Future research will focus on integrating green chemistry principles into the synthesis of functionalized isoquinolines like 7-Amino-8-chloroisoquinoline.
Key innovations in this area include:
Use of Benign Solvents and Recyclable Catalysts: Shifting from hazardous solvents to greener alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a critical step. rsc.org The development of recyclable homogeneous or heterogeneous catalysts, such as ruthenium catalysts in PEG, can significantly reduce waste and cost. rsc.org
Atom-Economical Reactions: Methodologies that maximize the incorporation of all starting materials into the final product are being prioritized. rsc.orgresearchgate.net This includes transition-metal-catalyzed C–H activation and annulation reactions that avoid the need for pre-functionalized substrates. ijpsjournal.com
Energy-Efficient Processes: Microwave-assisted organic synthesis (MAOS) offers a powerful tool for accelerating reaction times, improving yields, and reducing energy consumption compared to conventional heating methods. rsc.org
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Isoquinolines
| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Green/Sustainable Methods |
|---|---|---|
| Reagents | Strong acids (POCl₃, P₂O₅), toxic reagents rsc.org | Recyclable catalysts, benign reagents rsc.orgresearchgate.net |
| Solvents | Often hazardous and toxic solvents rsc.org | Water, PEG-400, ethanol rsc.org |
| Conditions | Harsh, high temperatures rsc.orgrsc.org | Mild conditions, microwave irradiation rsc.org |
| Byproducts | Environmentally detrimental waste rsc.org | Minimal waste, high atom economy rsc.org |
| Efficiency | Often multi-step, lower yields | Fewer steps, higher yields, shorter reaction times rsc.org |
High-Throughput Experimentation and Automation in Discovery
High-Throughput Experimentation (HTE) is revolutionizing chemical synthesis by enabling the rapid screening of numerous reaction conditions in parallel. nih.govseqens.com This approach drastically accelerates the discovery and optimization of synthetic routes for complex molecules, including derivatives of this compound.
The application of HTE in this context involves:
Miniaturization and Parallelization: Reactions are conducted on a microscale (e.g., in 96-well plates), which significantly reduces the consumption of starting materials, reagents, and solvents. nih.govacs.org
Robotics and Automation: Automated liquid handlers and robotic systems allow for the precise and rapid setup of hundreds of unique experiments, exploring a wide range of catalysts, ligands, solvents, and temperatures. iciq.orgdrugtargetreview.com
Rapid Data Analysis: Fast and quantitative analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are integrated into the HTE workflow to quickly analyze the outcomes of the experiments. nih.gov
For the functionalization of the this compound core, HTE could be employed to efficiently screen for optimal conditions in cross-coupling reactions, C-H functionalization, or the introduction of new substituents, thereby accelerating the generation of diverse chemical libraries for biological screening. acs.org
Table 2: Parameters for HTE Screening of a Suzuki Coupling on this compound
| Parameter | Variables to Screen |
|---|---|
| Catalyst | Various Palladium pre-catalysts (e.g., APhos G3, XPhos G3) acs.org |
| Ligand | Buchwald, Josiphos, or other phosphine-based ligands |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ acs.org |
| Solvent | Toluene, Dioxane, tAmOH/H₂O mixtures acs.org |
| Temperature | Room Temperature to 120 °C |
| Boronic Acid/Ester | Diverse array of aryl and heteroaryl partners |
Integration of Artificial Intelligence and Data Science for Predictive Chemistry
The convergence of artificial intelligence (AI), machine learning (ML), and chemistry is creating a new paradigm in molecular design and synthesis. drugdiscoverytrends.comyoutube.com For a target like this compound, these computational tools can predict synthetic pathways, reaction outcomes, and molecular properties, thereby guiding experimental work more efficiently.
Key applications include:
Reaction Prediction: AI models, trained on vast databases of published chemical reactions, can predict the likely products of a given set of reactants with high accuracy, sometimes outperforming human chemists. cam.ac.ukdrugtargetreview.com This is achieved by treating chemical reactions as a "translation problem," where the reactants are one language and the products are another. cam.ac.ukdrugtargetreview.com
Retrosynthesis Planning: Data-driven algorithms can propose novel and efficient synthetic routes to complex target molecules by working backward from the final structure. nih.gov This can uncover non-intuitive pathways for the synthesis of intricate isoquinoline derivatives.
Property Prediction: ML models can be used to predict the physicochemical and biological properties of virtual compounds, allowing chemists to prioritize the synthesis of molecules with the most promising characteristics. youtube.com
By retraining models on proprietary, in-house reaction data, pharmaceutical and chemical companies can achieve even higher predictive accuracy for their specific areas of chemical space. nih.gov
Table 3: Applications of AI and Data Science in Isoquinoline Chemistry
| Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Reaction Outcome Prediction | Predicts the major product of a reaction with high accuracy. cam.ac.uk | Reduces trial-and-error experimentation for functionalizing the core structure. |
| Retrosynthesis | Suggests optimal synthetic routes to a target molecule. nih.gov | Identifies novel and more efficient ways to synthesize the this compound scaffold. |
| Generative Chemistry | Designs novel molecules with desired properties in silico. youtube.com | Generates virtual libraries of derivatives with predicted high activity for targeted synthesis. |
| Process Optimization | Identifies optimal reaction conditions for yield and purity. | Accelerates the scale-up of promising this compound derivatives. |
Exploration of Photo- and Electrocatalytic Transformations
Photoredox and electro-organic catalysis have emerged as powerful and sustainable tools for organic synthesis, operating under mild conditions and often enabling unique chemical transformations. mdpi.comnih.gov These methods are particularly well-suited for the late-stage functionalization of complex heterocycles like isoquinolines.
Future research in this area will likely focus on:
Photocatalytic C-H Functionalization: Visible-light-mediated reactions can activate C-H bonds, allowing for the direct introduction of alkyl, acyl, or other functional groups onto the isoquinoline core without the need for pre-functionalization. nih.govnih.gov This strategy avoids the use of harsh oxidants and offers a green alternative to traditional methods. nih.govmdpi.com
Electrocatalytic Hydrogenation: Using water as a hydrogen source, electrocatalysis can achieve the selective hydrogenation of N-heteroarenes like isoquinolines under environmentally friendly conditions. nih.gov This provides access to saturated and partially saturated isoquinoline scaffolds, which are of significant interest in medicinal chemistry. nih.gov
Novel Photocatalyst Design: The development of new organic or metal-based photocatalysts with enhanced light absorption and reactivity will expand the scope of possible transformations. nih.gov For instance, isoquinoline-derived organic photocatalysts have been designed for dehydrogenative cross-coupling reactions. nih.gov
Table 4: Comparison of Photo- and Electrocatalytic Methods for Isoquinoline Functionalization
| Feature | Photocatalysis | Electrocatalysis |
|---|---|---|
| Energy Source | Visible Light (e.g., LEDs) mdpi.com | Electricity nih.gov |
| Key Reactions | C-H Functionalization, Dehydrogenative Coupling, Oxygenation mdpi.comnih.gov | Hydrogenation, Reductive Functionalization nih.gov |
| Advantages | Mild conditions, high functional group tolerance, metal-free options rsc.orgnih.gov | Uses water as a reagent, avoids chemical oxidants/reductants nih.gov |
| Example Application | Direct hydroxyalkylation of the isoquinoline ring. nih.gov | Selective reduction of the pyridine (B92270) ring in the isoquinoline system. nih.gov |
Synergistic Research at the Interface of Organic Chemistry and Materials Science
The unique photophysical and electronic properties of aromatic heterocycles make them attractive building blocks for advanced materials. Isoquinoline derivatives are being explored for their potential in materials science, and the specific substitution pattern of this compound could be tailored to create novel functional materials.
Emerging research directions include:
Luminescent Materials: Functionalized isoquinolines can serve as fluorosensors and components of luminescent materials for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and optical recording systems. nih.govacs.org
Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen and sulfur, such as thieno[2,3-c]isoquinoline derivatives, have shown promise as effective corrosion inhibitors for metals in acidic environments. acs.org The electron-rich nature of the this compound core suggests it could be a valuable scaffold for this application.
Organic Electronics: The π-conjugated system of the isoquinoline ring can be extended and modified to create organic semiconductors for use in transistors, solar cells, and other electronic devices.
The synergy between organic synthesis and materials science will enable the rational design and creation of this compound derivatives with specific, tailored properties for high-performance applications. acs.org
Table 5: Potential Materials Science Applications for Functionalized Isoquinolines
| Application Area | Relevant Properties | Example Isoquinoline Derivative Type |
|---|---|---|
| Organic LEDs (OLEDs) | High quantum yield, tunable emission spectra | Extended π-conjugated systems |
| Fluorescent Sensors | Sensitivity to specific analytes (e.g., metal ions) nih.gov | Chelating isoquinoline structures |
| Corrosion Inhibition | Strong adsorption to metal surfaces, electron donation acs.org | Dihydrothieno[2,3-c] isoquinolines acs.org |
| Organic Semiconductors | Charge carrier mobility, appropriate energy levels | Fused polycyclic aromatic isoquinolines |
Q & A
Q. What are the common synthetic routes for 7-Amino-8-chloroisoquinoline, and what factors influence reaction efficiency?
The synthesis typically involves sequential functionalization of the isoquinoline scaffold. A standard approach includes chlorination at the 8-position followed by amination at the 7-position. Reaction efficiency depends on:
- Reagent selection : Use of chlorinating agents like POCl₃ or SOCl₂ for electrophilic substitution .
- Temperature control : Amination reactions often require reflux conditions in solvents like ethanol or DMF to activate intermediates .
- Protecting groups : Temporary protection of reactive sites (e.g., using Boc groups) minimizes side reactions .
- Catalysts : Palladium or copper catalysts may enhance amination yields in cross-coupling reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Key methods include:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., chlorine’s deshielding impact at C8, amine protons at δ 5–6 ppm) .
- HPLC-MS : Quantify purity and confirm molecular weight ([M+H]⁺ expected for C₉H₇ClN₂). Use reverse-phase columns with acetonitrile/water gradients .
- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
- X-ray crystallography : Resolve structural ambiguities, particularly for regiochemical confirmation .
Q. What biological activities have been reported for this compound, and what experimental models are typically used?
Preliminary studies suggest:
- Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC values reported) .
- Anticancer potential : Evaluated in vitro using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screened against kinases or proteases via fluorescence-based assays . Controls should include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to isolate compound effects .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for improved yield and purity in the synthesis of this compound?
Systematic optimization strategies include:
- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry, solvent polarity) to identify critical factors .
- In-line monitoring : Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to separate regioisomers .
- Scale-up considerations : Address heat transfer and mixing efficiency in larger batches to maintain yield .
Q. What strategies are recommended for resolving contradictory biological activity data across different studies involving this compound?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab discrepancies .
- Compound stability : Test degradation under assay conditions (e.g., DMSO stock solutions stored at −20°C) .
- Statistical rigor : Apply ANOVA or non-parametric tests to assess significance, and report effect sizes with confidence intervals .
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for publication bias .
Q. What computational approaches are utilized to predict the interaction mechanisms of this compound with biological targets?
Advanced methods include:
- Molecular docking : Simulate binding poses in target proteins (e.g., using AutoDock Vina) to prioritize in vitro testing .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. donating NH₂) with activity trends .
- MD simulations : Assess binding stability over time (e.g., RMSD analysis of protein-ligand complexes) . Validate predictions with mutagenesis studies or crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
